molecular formula C15H22N2 B3229462 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine CAS No. 128740-17-0

6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine

Cat. No. B3229462
CAS RN: 128740-17-0
M. Wt: 230.35 g/mol
InChI Key: OUPOBONEBFRSPF-UHFFFAOYSA-N
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Description

6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine, also known as BMOP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMOP belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. In

Scientific Research Applications

6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has been shown to have antiviral properties, making it a potential candidate for the development of antiviral drugs.

Mechanism of Action

The exact mechanism of action of 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine is not fully understood. However, studies have shown that it interacts with various cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has also been shown to reduce inflammation and oxidative stress in various cell types. Additionally, 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine has been shown to enhance memory and cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine in lab experiments is its high purity and stability. 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine. One area of interest is the development of 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine and its interactions with cellular pathways. Future research could also explore the potential of 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine as a therapeutic agent for viral infections.

properties

IUPAC Name

6-benzyl-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-16-9-5-8-14-11-17(12-15(14)16)10-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPOBONEBFRSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine

Synthesis routes and methods I

Procedure details

19.2 g (0.08 mol) of crude 6-benzyl-1-methyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine are reduced with 6.1 g (0.16 mol) of lithium aluminum hydride in absolute tetrahydrofuran in accordance with the working instructions of Example 1c.
Name
6-benzyl-1-methyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (2.00 g) and 37% HCHO (6.0 mL) in HCO2H was heated to 90° C. and stirred for 4 h. The reaction mixture was cooled to rt and poured into ice-water. The mixture was adjusted to pH 10 with 2M NaOH aqueous solution and extracted with CH2Cl2 (70 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 20:1 (v/v) DCM/MeOH) to give the title compound as pale yellow oil (0.95 g, 45.00%), HPLC: 85.00%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 231.2 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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